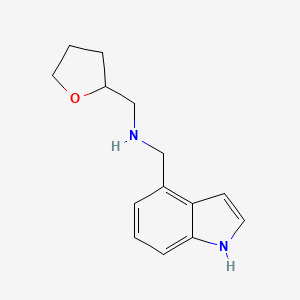
N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, a compound with the molecular formula C14H18N2O, has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Weight : 266.77 g/mol
- CAS Number : 944897-13-6
- Chemical Structure : The compound features an indole moiety linked to a tetrahydrofuran group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the glutamatergic system. It is hypothesized to act as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory function.
NMDA Receptor Modulation
Research indicates that compounds structurally similar to this amine can selectively modulate NMDA receptor subtypes, particularly GluN2C and GluN2D. These receptors play significant roles in neurodegenerative diseases and psychiatric disorders. For example, positive allosteric modulators targeting these receptors have shown promise in enhancing cognitive function and reducing symptoms associated with conditions like Alzheimer's disease .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
-
Neurodegenerative Disease Models :
- In vitro studies using cell lines have demonstrated that derivatives of this compound can reduce neuroinflammation and promote neuronal survival under stress conditions. These findings suggest a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Cancer Research :
-
In Silico Studies :
- Computational docking studies have been employed to predict the binding affinity of this compound to various targets, including NMDA receptors and other ion channels involved in neurotransmission. These studies help elucidate the structure-activity relationship (SAR) and guide further experimental validation .
Propiedades
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12/h1,3,5-7,12,15-16H,2,4,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUVUIUBXFYRSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=C3C=CNC3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














